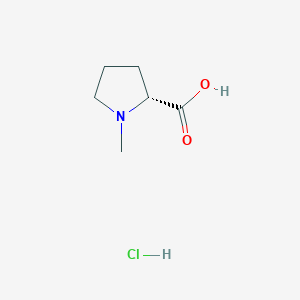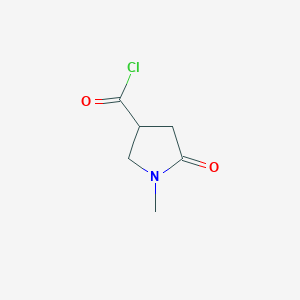
(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-MPCA, is a chiral acid used in a variety of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 191.64 g/mol. (R)-MPCA is a versatile compound that is used in a variety of applications, including synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
Gas Chromatography Analysis
“N-Methyl-D-proline Hydrochloride” is used in the Gas Chromatography (GC) analysis of proline methyl ester enantiomers . The compound is used in the preparation of samples for GC, which is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Research Use Only (RUO)
“N-Methyl-D-proline Hydrochloride” is labeled as Research Use Only (RUO) . This means the compound is intended for in vitro diagnostic use and is not for therapeutic or diagnostic use in humans or animals .
Metabolite Analysis
“N-Methyl-D-proline Hydrochloride” is used in the analysis of metabolites . It is used in the study of proline derivatives in fruits of bergamot (Citrus bergamia Risso et Poit), where the presence of N-methyl-L-proline and 4-hydroxy-L-prolinebetaine was detected .
Synthesis of Other Compounds
“N-Methyl-D-proline Hydrochloride” can be used in the synthesis of other compounds . It serves as a building block in the synthesis of a variety of organic compounds .
Mécanisme D'action
Target of Action
N-Methyl-D-proline Hydrochloride is a complex compound with potential targets in the central nervous system. It is suggested to have an agonist action on one of the glutamate receptor subtypes . This receptor subtype is known to play a crucial role in neuroexcitatory events and modulating calcium homeostasis .
Mode of Action
It is known that the compound interacts with its targets in the central nervous system, potentially influencing the activity of the n-methyl-d-aspartate (nmda) receptors . This interaction could lead to changes in neuronal excitability and excessive stimulation, which are characteristic of certain neurological conditions .
Biochemical Pathways
N-Methyl-D-proline Hydrochloride may influence several biochemical pathways. For instance, it might affect the pathway involving the conversion of glutamic acid to proline . This could potentially lead to changes in the levels of these amino acids in the body, impacting various physiological processes.
Result of Action
The molecular and cellular effects of N-Methyl-D-proline Hydrochloride’s action are likely to be diverse, given its potential targets and modes of action. For instance, its interaction with NMDA receptors could lead to changes in neuronal excitability, potentially influencing cognitive function and other neurological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-D-proline Hydrochloride. Factors such as temperature and pH could affect the compound’s stability and activity . Moreover, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with N-Methyl-D-proline Hydrochloride, influencing its efficacy and safety.
Propriétés
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)











![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)